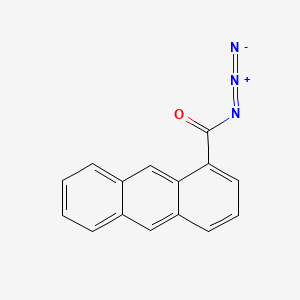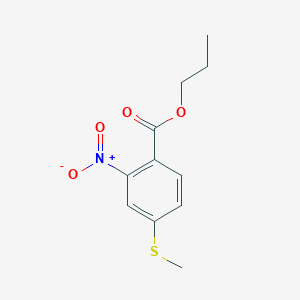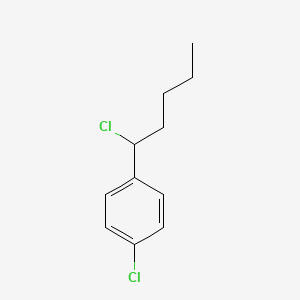
Anthracene-1-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1-carbonyl azide is an organic compound derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is notable for its unique structure, which includes an azide group (-N₃) attached to the carbonyl carbon of anthracene. The azide group imparts significant reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-1-carbonyl azide can be synthesized through the reaction of anthracene-1-carbonyl chloride with sodium azide. The reaction typically occurs in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions. The general reaction scheme is as follows: [ \text{Anthracene-1-carbonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles. For example, it can react with primary amines to form anthracene-1-carbonyl amines.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Primary amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition Reagents: Alkynes for the Huisgen cycloaddition.
Major Products:
Anthracene-1-carbonyl amines: Formed from nucleophilic substitution with amines.
Anthracene-1-carbonyl triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Chemistry: Anthracene-1-carbonyl azide is used as a precursor in the synthesis of various anthracene derivatives. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of triazoles and other nitrogen-containing heterocycles.
Biology and Medicine: In biological research, this compound is employed as a fluorescent labeling reagent for primary and secondary alcohols. Its fluorescence properties enable the detection and analysis of biomolecules in high-performance liquid chromatography (HPLC).
Industry: The compound’s reactivity and fluorescence properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. It is also explored for its potential in nonlinear optical materials and photochemical applications.
Mechanism of Action
The mechanism of action of anthracene-1-carbonyl azide primarily involves its azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In nucleophilic substitution, the azide group is replaced by a nucleophile, forming a new carbon-nitrogen bond. In reduction reactions, the azide group is converted to an amine group, releasing nitrogen gas. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles.
Comparison with Similar Compounds
Anthracene-9-carbonyl azide: Similar structure but with the azide group attached to the 9-position of anthracene.
Anthracene-2-carbonyl azide: Azide group attached to the 2-position of anthracene.
Anthracene-1-sulfonyl azide: Sulfonyl azide derivative of anthracene.
Uniqueness: Anthracene-1-carbonyl azide is unique due to its specific positioning of the azide group at the 1-position of anthracene. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other anthracene azides, this compound may exhibit different reactivity patterns and applications, particularly in the synthesis of specific nitrogen-containing heterocycles and fluorescent labeling.
Properties
CAS No. |
126566-86-7 |
|---|---|
Molecular Formula |
C15H9N3O |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
anthracene-1-carbonyl azide |
InChI |
InChI=1S/C15H9N3O/c16-18-17-15(19)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H |
InChI Key |
BSABETMKECXRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)





![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)



